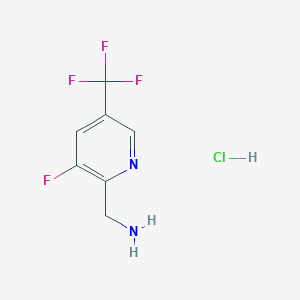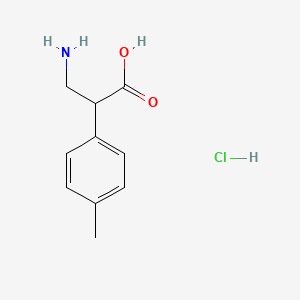
4-(Hydroxymethyl)-2,6-diisopropylphenol
説明
4-(Hydroxymethyl)-2,6-diisopropylphenol is a phenolic compound characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring along with two isopropyl groups (-CH(CH3)2) at the 2 and 6 positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-diisopropylphenol as the starting material.
Hydroxymethylation Reaction: The hydroxymethylation of 2,6-diisopropylphenol can be achieved using formaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo reduction reactions, although this is less common due to the stability of the hydroxymethyl group.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-(Carboxymethyl)-2,6-diisopropylphenol.
Substitution Products: Brominated or chlorinated derivatives of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antioxidant agent. Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 4-(Hydroxymethyl)-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in cells.
類似化合物との比較
4-(Hydroxymethyl)benzoic Acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
2,6-Diisopropylphenol: Lacks the hydroxymethyl group.
4-Hydroxybenzyl Alcohol: Similar hydroxymethyl group but different isopropyl substitution pattern.
Uniqueness: 4-(Hydroxymethyl)-2,6-diisopropylphenol is unique due to its combination of hydroxymethyl and isopropyl groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
4-(hydroxymethyl)-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,14-15H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUAKHHQSWENSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)

![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)


![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053314.png)
![tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053322.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
